molecular formula C14H17NO2 B2588371 1-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2189108-25-4

1-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2588371
CAS No.: 2189108-25-4
M. Wt: 231.295
InChI Key: SIIAIULXXQPGLK-UHFFFAOYSA-N
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Description

1-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound features a pyrrolidine ring attached to a methoxyphenyl group through a prop-2-en-1-one linkage.

Preparation Methods

The synthesis of 1-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:

Chemical Reactions Analysis

1-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in medicinal chemistry.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating diseases like cancer, infections, and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 1-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one involves:

Comparison with Similar Compounds

1-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(2-methoxyphenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one and 1-(3-methoxyphenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one share structural similarities.

    Uniqueness: The presence of the methoxy group at the 2-position of the phenyl ring and the pyrrolidine ring imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-3-14(16)15-9-8-11(10-15)12-6-4-5-7-13(12)17-2/h3-7,11H,1,8-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIAIULXXQPGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCN(C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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